molecular formula C9H10O4 B1422693 4-(Hydroxymethyl)-3-methoxybenzoic acid CAS No. 955117-56-3

4-(Hydroxymethyl)-3-methoxybenzoic acid

Cat. No.: B1422693
CAS No.: 955117-56-3
M. Wt: 182.17 g/mol
InChI Key: BVTRLERJUCFVNY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methoxybenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring a hydroxymethyl group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid typically involves the hydroxymethylation of 3-methoxybenzoic acid. One common method is the reaction of 3-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4-(Carboxymethyl)-3-methoxybenzoic acid.

    Reduction: 4-(Hydroxymethyl)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity.

Comparison with Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    3-Methoxybenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

    4-(Hydroxymethyl)-2-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in chemical and biological properties.

Uniqueness: 4-(Hydroxymethyl)-3-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLERJUCFVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

methyl 4-(bromomethyl)-3-(methyloxy)benzoate (300 mg, 1.15 mmol) was suspended in water (3 ml) and concentrated aqueous hydrochloric acid (380 μl) was added. The reaction mixture was refluxed for 16 h, then cooled to room temperature and partitioned with ethyl acetate (10 ml). The organic phase was separated, washed with brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography on silica gel (dichloromethane:methanol 95:5) to provide 4-(hydroxymethyl)-3-(methyloxy)benzoic acid (74 mg, 35% yield). MS (EI) for C9H10O4: 181(M−H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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